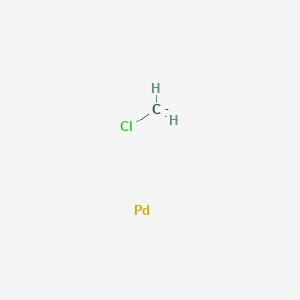
Chloromethane;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is the simplest chlorinated derivative of methane and has been known since the early 19th century . Palladium, on the other hand, is a rare and lustrous silvery-white metal with the chemical symbol Pd. When combined, chloromethane and palladium form a compound that is of significant interest in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the reaction of methanol with hydrogen chloride, producing chloromethane and water. This process can be carried out in both gas-phase and liquid-phase conditions . Palladium can be introduced into the system through various methods, including the use of palladium catalysts in hydrodechlorination reactions .
Industrial Production Methods
Industrially, chloromethane is produced primarily through the methanol hydrochlorination process. This involves reacting methanol with hydrogen chloride to produce chloromethane and water . Palladium catalysts are often used in these processes to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
Chloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: Chloromethane can be oxidized to form formaldehyde and further to formic acid.
Common Reagents and Conditions
Common reagents used in reactions with chloromethane include sodium hydroxide, which facilitates nucleophilic substitution, and various oxidizing agents for oxidation reactions. Palladium catalysts are often employed to facilitate these reactions, especially in hydrodechlorination processes .
Major Products Formed
The major products formed from reactions involving chloromethane include methanol, formaldehyde, and formic acid. In the presence of palladium catalysts, hydrodechlorination can produce methane and other hydrocarbons .
科学的研究の応用
Chloromethane and palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential use in biochemical applications.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
作用機序
The mechanism by which chloromethane and palladium exert their effects involves several pathways:
Catalytic Activity: Palladium acts as a catalyst in hydrodechlorination reactions, facilitating the removal of chlorine atoms from chloromethane and converting it into less harmful hydrocarbons.
Molecular Targets: The primary molecular targets include the chlorine atoms in chloromethane, which are replaced by hydrogen atoms in the presence of palladium catalysts.
類似化合物との比較
Similar Compounds
Dichloromethane (CH₂Cl₂): Another chlorinated methane derivative, used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): A trichlorinated methane derivative, used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A tetrachlorinated methane derivative, used as a solvent and in the production of refrigerants and propellants.
Uniqueness
Chloromethane is unique among these compounds due to its simpler structure and its use as a starting material for the synthesis of more complex organochlorine compounds. Its combination with palladium enhances its reactivity and expands its range of applications in chemical synthesis and industrial processes .
特性
CAS番号 |
158965-96-9 |
|---|---|
分子式 |
CH2ClPd- |
分子量 |
155.90 g/mol |
IUPAC名 |
chloromethane;palladium |
InChI |
InChI=1S/CH2Cl.Pd/c1-2;/h1H2;/q-1; |
InChIキー |
DHNVHRLYYXDEDG-UHFFFAOYSA-N |
正規SMILES |
[CH2-]Cl.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)


![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)

![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
